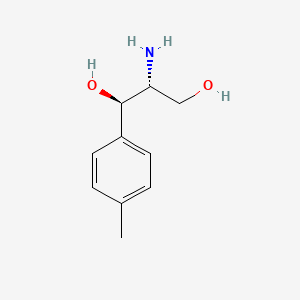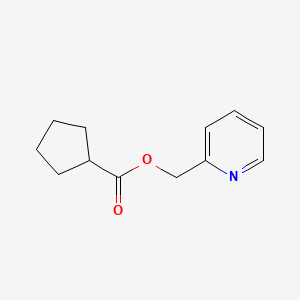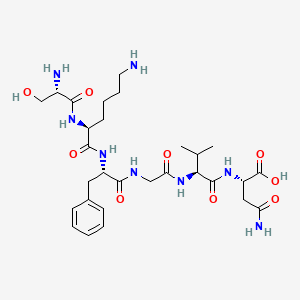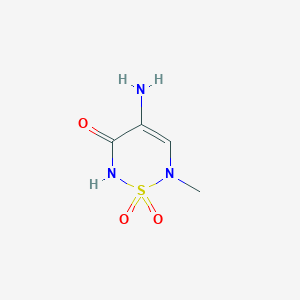![molecular formula C22H17Cl2N5O2S B12597607 2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B12597607.png)
2-{3-[(5E)-5-{[(2,3-dichlorophenyl)carbamoyl]imino}-3-thiophen-2-yl-2,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DP-1376, also known as Benzeneacetamide, 3-[5-[[[(2,3-dichlorophenyl)amino]carbonyl]amino]-3-(2-thienyl)-1H-pyrazol-1-yl]-2-[3-[5-[(2,3-dichlorophenyl)carbamoylamino]-3-thiophen-2-ylpyrazol-1-yl]phenyl]acetamide, is a chemical compound with the molecular formula C22H17Cl2N5O2S and a molar mass of 486.37368 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DP-1376 involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The key steps typically involve:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine derivatives with diketones or their equivalents.
Introduction of the thiophene ring: This step involves the reaction of the pyrazole intermediate with thiophene derivatives under specific conditions.
Attachment of the dichlorophenyl group: This is done through nucleophilic substitution reactions, where the dichlorophenyl group is introduced to the pyrazole-thiophene intermediate.
Industrial Production Methods: Industrial production of DP-1376 follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Using large reactors and optimized conditions to maximize yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality control: Ensuring the product meets the required specifications through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions: DP-1376 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
DP-1376 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of DP-1376 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to target proteins: This can lead to the inhibition or activation of specific enzymes or receptors.
Modulating signaling pathways: DP-1376 can influence various cellular signaling pathways, leading to changes in cell function and behavior.
Inducing cellular responses: The compound can trigger cellular responses such as apoptosis, cell cycle arrest, or differentiation, depending on the context.
Comparación Con Compuestos Similares
DP-1376 can be compared with other similar compounds, such as:
Benzeneacetamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Pyrazole derivatives: Compounds with a pyrazole ring exhibit diverse biological activities and are used in various fields.
Thiophene derivatives: These compounds are known for their electronic properties and are used in materials science and pharmaceuticals.
Uniqueness: DP-1376 is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H17Cl2N5O2S |
|---|---|
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
2-[3-[5-[(2,3-dichlorophenyl)carbamoylamino]-3-thiophen-2-ylpyrazol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C22H17Cl2N5O2S/c23-15-6-2-7-16(21(15)24)26-22(31)27-20-12-17(18-8-3-9-32-18)28-29(20)14-5-1-4-13(10-14)11-19(25)30/h1-10,12H,11H2,(H2,25,30)(H2,26,27,31) |
Clave InChI |
LUZMARQWKNWLOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)NC4=C(C(=CC=C4)Cl)Cl)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)




![2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B12597547.png)

![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)


![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)
![4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597590.png)
![N,N-Dimethyl-N'-{2-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]ethyl}urea](/img/structure/B12597601.png)
